N-Cyanoacetylurethane

Catalog No.
S702787
CAS No.
6629-04-5
M.F
C6H8N2O3
M. Wt
156.14 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-Cyanoacetylurethane

CAS Number

6629-04-5

Product Name

N-Cyanoacetylurethane

IUPAC Name

ethyl N-(2-cyanoacetyl)carbamate

Molecular Formula

C6H8N2O3

Molecular Weight

156.14 g/mol

InChI

InChI=1S/C6H8N2O3/c1-2-11-6(10)8-5(9)3-4-7/h2-3H2,1H3,(H,8,9,10)

InChI Key

HSOGVWWWGVFXGF-UHFFFAOYSA-N

SMILES

CCOC(=O)NC(=O)CC#N

Synonyms

N-(2-Cyanoacetyl)carbamic Acid Ethyl Ester; (Cyanoacetyl)carbamic Acid Ethyl Ester; Cyanoacetylurethan; Ethyl N-(cyanoacetyl)carbamate; Ethyl Cyanoacetylcarbamate; N-Carbethoxy-2-cyanoacetamide; N-Cyanoacetylurethane; NSC 59709

Canonical SMILES

CCOC(=O)NC(=O)CC#N

N-Cyanoacetylurethane is a heterocyclic compound with the molecular formula C₆H₈N₂O₃ and a Chemical Abstracts Service number of 6629-04-5. This compound is an isomer of urethane, characterized by the presence of a cyano group attached to an acetyl moiety. Its structure features a carbonyl group adjacent to a nitrogen atom, which contributes to its unique chemical properties and reactivity. The compound has garnered interest in various fields due to its potential applications in pharmaceuticals and materials science .

  • NCU itself is not widely studied for its mechanism of action.
  • Research focuses on its use as a precursor for the synthesis of inhibitors targeting specific proteins, such as those in the PDZ domain.
  • The mechanism of action of these targeted inhibitors would be specific to their design and interaction with the protein of interest.
  • No publicly available information exists on the specific hazards of NCU.
  • As with any unknown compound, it is advisable to handle NCU with appropriate personal protective equipment (PPE) in a well-ventilated laboratory following standard laboratory safety protocols.

Additional Information

  • Scientific research on NCU is ongoing, and more information may become available in the future.
  • It is important to refer to reputable scientific sources for the latest information on NCU and its properties.

Organic Synthesis:

  • Precursor for heterocycles: NCU can be used as a building block for the synthesis of various heterocyclic compounds, which are ring structures containing atoms other than carbon in the ring. These heterocycles are valuable in medicinal chemistry and materials science [].
  • Cycloaddition reactions: NCU can participate in cycloaddition reactions, forming new cyclic structures through [2+3] cycloadditions with various dienes and dienophiles []. These reactions offer diverse possibilities for constructing complex molecules.

Polymer Chemistry:

  • Monomer for polyurethanes: NCU can be potentially used as a co-monomer in the synthesis of polyurethanes, a class of versatile polymers with numerous applications. The cyanoacetyl and urethane functionalities in NCU can contribute to specific properties of the resulting polymer [].

Material Science:

  • Precursor for functional materials: The presence of both reactive cyanoacetyl and urethane groups in NCU suggests potential for its use as a precursor for the development of functional materials. These materials could possess specific properties like self-assembly, conductivity, or responsiveness to external stimuli [].

Biological Applications:

  • Antimicrobial activity: Some studies have explored the potential antimicrobial activity of NCU against certain bacterial strains. However, further research is needed to understand the mechanisms of action and potential applications in this area.
, primarily due to its functional groups. Some notable reactions include:

  • Hydrolysis: In the presence of water, N-cyanoacetylurethane can hydrolyze to form acetic acid and urea derivatives.
  • Condensation Reactions: It can react with amines or alcohols to form more complex structures, often used in synthesizing pharmaceuticals.
  • Metal Complexation: N-Cyanoacetylurethane can form complexes with transition metals, such as palladium, leading to the formation of four-membered rings under specific conditions .

Research indicates that N-Cyanoacetylurethane exhibits biological activity, particularly as an antimicrobial agent. Its structural properties allow it to interact with biological molecules, potentially disrupting cellular functions. The compound's toxicity profile suggests it may cause skin and eye irritation upon contact, and inhalation can lead to respiratory issues . Further studies are needed to fully elucidate its pharmacological potential and mechanisms of action.

The synthesis of N-Cyanoacetylurethane typically involves the reaction of ethyl orthoformate with cyanoacetic acid in the presence of phosphorus oxychloride. A common method includes:

  • Mixing ethyl orthoformate and cyanoacetic acid.
  • Adding phosphorus oxychloride and dimethylformamide as solvents.
  • Heating the mixture at approximately 70°C for a specified duration.
  • Cooling the reaction mixture and isolating the product through crystallization or distillation .

N-Cyanoacetylurethane finds applications in various fields:

  • Pharmaceuticals: It serves as an intermediate in the synthesis of drugs due to its unique reactivity.
  • Material Science: The compound is explored for use in developing polymers and coatings because of its stability and functional properties.
  • Agriculture: Potential applications include the formulation of agrochemicals where its biological activity can be advantageous .

Interaction studies have focused on how N-Cyanoacetylurethane interacts with metal ions and other organic compounds. For instance, complexes formed with palladium have been investigated for their catalytic properties in organic reactions. These studies reveal insights into the reactivity patterns and potential applications in catalysis and materials development .

N-Cyanoacetylurethane shares structural similarities with several compounds, which can be compared based on their functional groups and applications:

Compound NameStructure CharacteristicsUnique Features
UrethaneContains an -NHCOO- groupCommonly used as a polymer precursor
Cyanoacetic AcidContains a carboxylic acid groupUsed primarily in organic synthesis
AcetamideContains an amide groupFound in various biological systems
Ethyl CarbamateAn ester derivative of carbamic acidUsed in pharmaceuticals

N-Cyanoacetylurethane stands out due to its unique cyano group, which enhances its reactivity compared to other similar compounds. This feature allows it to participate in diverse

UNII

7L18CT33BN

GHS Hazard Statements

Aggregated GHS information provided by 55 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H400 (100%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410 (100%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Environmental Hazard Irritant

Irritant;Environmental Hazard

Other CAS

6629-04-5

Wikipedia

N-cyanoacetylethylcarbamate

Dates

Modify: 2023-08-15

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